Iobenguane

Nuclear Cardiology Heart Failure Imaging Radiopharmaceutical Dosimetry

Iobenguane (MIBG) is a norepinephrine transporter (NET)-targeted radiopharmaceutical where formulation specificity directly impacts diagnostic accuracy. High-specific-activity, no-carrier-added formulations maximize heart-to-mediastinum (H/M) ratios and tumor uptake—generic carrier-added MIBG compromises sensitivity. ≥98% purity, stored at -20°C protected from light, shipped ambient. Request a quote for research-grade MIBG today.

Molecular Formula C8H12IN3O4S
Molecular Weight 369.17 g/mol
CAS No. 139755-80-9
Cat. No. B1672010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIobenguane
CAS139755-80-9
Synonyms(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG
Molecular FormulaC8H12IN3O4S
Molecular Weight369.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4;
InChIKeyNMHJRGCKGFRFAQ-JZXKKTDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iobenguane (CAS 139755-80-9): A Norepinephrine Transporter-Targeted Radiopharmaceutical for Diagnostic and Therapeutic Applications


Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a synthetic aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (NE) [1]. Structurally mimicking NE, Iobenguane is actively transported into sympathetic nerve terminals via the norepinephrine transporter (NET) and accumulates in organs with high sympathetic innervation, such as the adrenal medulla, heart, liver, and spleen, as well as in NET-expressing tumors of neural crest origin [2]. Clinically, Iobenguane is utilized as a radiopharmaceutical, with iodine-123 (¹²³I) labeled forms approved for diagnostic gamma-scintigraphy and iodine-131 (¹³¹I) labeled forms for targeted radiotherapy [3]. The compound's key physicochemical properties include a LogP of approximately 1.53 to 1.64 and limited aqueous solubility, necessitating specialized formulation [4].

Iobenguane (MIBG) Procurement: Why Specific Activity and Imaging Performance Preclude Generic Substitution


Substitution of Iobenguane with generic MIBG formulations is not trivial due to critical differences in specific activity that directly impact targeting efficacy and imaging quality. Commercial 'carrier-added' (c.a.) formulations contain significant quantities of unlabeled ('cold') MIBG, which competitively inhibit NET-mediated uptake of the radiolabeled drug, reducing target tissue accumulation and diagnostic sensitivity [1]. In contrast, high-specific-activity, 'no-carrier-added' (n.c.a.) or 'carrier-free' Iobenguane formulations demonstrate statistically significant improvements in critical performance metrics, including higher heart-to-mediastinum (H/M) ratios and greater specific cardiac uptake [2]. Furthermore, Iobenguane-based SPECT imaging exhibits distinct performance characteristics compared to PET-based NET tracers such as ¹⁸F-mFBG, with the latter demonstrating higher lesion detection rates in certain clinical scenarios [3]. These quantifiable differences in formulation performance and imaging modality outcomes underscore that Iobenguane products cannot be considered interchangeable without rigorous evidence of bioequivalence in the specific diagnostic or therapeutic context.

Iobenguane Product Evidence Guide: Quantifiable Differentiation from Comparators


High-Specific-Activity Iobenguane Improves Cardiac H/M Ratio Versus Conventional Formulations

In a first-in-human phase 1 clinical study, a high-specific-activity carrier-free formulation of ¹²³I-Iobenguane demonstrated statistically higher heart-to-mediastinum (H/M) ratios compared to conventional formulations [1]. The H/M ratio is a key quantitative metric for assessing cardiac sympathetic innervation and risk stratification in heart failure, with an H/M ratio ≥1.6 identifying patients at lower mortality risk [2].

Nuclear Cardiology Heart Failure Imaging Radiopharmaceutical Dosimetry

No-Carrier-Added ¹²³I-MIBG Achieves Higher Specific Myocardial Uptake Compared to Carrier-Added Formulations

In a dedicated comparative study using a rat model, no-carrier-added (n.c.a.) ¹²³I-MIBG (Iobenguane) was directly compared against two carrier-added (c.a.) formulations with specific activities of 200 MBq/μmol and 40 MBq/μmol [1]. n.c.a. MIBG achieved the highest absolute cardiac uptake, measured at 0.31 ± 0.05 % injected dose per gram (%ID/g) at 2 hours post-injection, compared to 0.25 ± 0.01 %ID/g for the higher specific activity c.a. formulation (p=0.05) [1].

Cardiac Imaging Sympathetic Nervous System SPECT Imaging

High-Specific-Activity ¹³¹I-Iobenguane Enables Greater Cellular Uptake via Reduced Cold MIBG Competition

Commercial formulations of radioiodinated MIBG contain large mass amounts of unlabeled 'cold carrier' molecules that competitively inhibit NET-mediated uptake of the radiolabeled drug [1]. No-carrier-added (n.c.a.) synthetic procedures circumvent this limitation, yielding therapeutic doses of [¹³¹I]MIBG with exceptionally high specific activity (SA) of 1600 mCi/μmol (or 5734 mCi/mg), a value substantially higher than conventional carrier-added formulations [1]. This high SA minimizes competition from unlabeled MIBG, thereby increasing the specific cellular uptake into adrenergic neurons and NET-expressing tumor cells [1].

Targeted Radiotherapy Neuroendocrine Tumors Radiochemistry

¹²³I-Iobenguane (MIBG) SPECT Demonstrates Diagnostic Sensitivity of 77-80% and Specificity of 69-77% for Neuroendocrine Tumors

The clinical diagnostic performance of ¹²³I-Iobenguane planar scintigraphy was established in a pivotal FDA-reviewed study of 251 subjects with known or suspected neuroblastoma or pheochromocytoma . Across three independent blinded readers, the sensitivity for detecting metabolically active tumors ranged from 77% to 80%, and the specificity ranged from 69% to 77% . This performance profile serves as the regulatory benchmark for any competing or generic NET-targeted diagnostic agent.

Pheochromocytoma Neuroblastoma Diagnostic Accuracy

¹⁸F-mFBG PET-CT Detects More Neuroblastoma Lesions Than ¹²³I-Iobenguane SPECT

In a prospective pilot study directly comparing the novel PET tracer [¹⁸F]mFBG with conventional [¹²³I]Iobenguane (MIBG) SPECT-CT for neuroblastoma imaging, [¹⁸F]mFBG PET-CT detected a higher number of soft tissue lesions in 40% of scan pairs (equal in 55%, lower in 5%) and a higher SIOPEN skeletal disease score in 55% of scan pairs (equal in 30%, lower in 15%) [1]. On average, [¹⁸F]mFBG PET-CT detected two additional soft tissue lesions and yielded a 6-point higher SIOPEN score per patient [1].

Neuroblastoma Imaging PET-CT Comparative Imaging

LMI1195 (¹⁸F-PET Tracer) Exhibits Higher NET Blockade Sensitivity Than ¹²³I-Iobenguane

In a rabbit model, pre-treatment with the selective NET inhibitor desipramine (1 mg/kg) blocked cardiac uptake of the novel ¹⁸F-PET tracer LMI1195 by 82% at 1 hour post-dosing, whereas uptake of ¹²³I-Iobenguane (MIBG) was blocked by only 53% [1]. This indicates a higher degree of specific, NET-mediated uptake for LMI1195 compared to ¹²³I-Iobenguane in this model.

Cardiac Neuronal Imaging PET Tracer Norepinephrine Transporter

Iobenguane Application Scenarios: Evidence-Based Use Cases for Research and Clinical Procurement


Diagnostic Imaging of Pheochromocytoma and Neuroblastoma with ¹²³I-Iobenguane SPECT

¹²³I-Iobenguane planar scintigraphy is indicated for the detection of primary or metastatic pheochromocytoma or neuroblastoma as an adjunct to other diagnostic tests . Procurement should be guided by the established diagnostic performance metrics: sensitivity of 77-80% and specificity of 69-77% as demonstrated in the pivotal FDA-reviewed trial . This scenario is appropriate when a validated, regulatory-approved SPECT-based NET imaging agent is required for tumor localization and staging.

Cardiac Sympathetic Innervation Imaging for Heart Failure Risk Stratification

¹²³I-Iobenguane is used for scintigraphic assessment of myocardial sympathetic innervation via measurement of the heart-to-mediastinum (H/M) ratio . In patients with NYHA class II or III heart failure and LVEF ≤35%, an H/M ratio ≥1.6 identifies individuals at lower one- and two-year mortality risk . For procurement in cardiac imaging applications, high-specific-activity carrier-free formulations are preferred as they have been shown to yield statistically higher H/M ratios compared to conventional formulations, thereby improving diagnostic image quality and quantitative precision [1].

Preclinical Research on NET-Specific Uptake and Sympathetic Nervous System Function

For research applications requiring precise quantification of NET-mediated uptake with minimal interference from extra-neuronal mechanisms, no-carrier-added (n.c.a.) ¹²³I-Iobenguane or high-specific-activity formulations are the recommended choice. Comparative animal studies demonstrate that n.c.a. MIBG achieves higher absolute cardiac uptake (0.31 ± 0.05 %ID/g) compared to carrier-added formulations (0.25 ± 0.01 %ID/g) and exhibits greater sensitivity to selective NET blockade . This property makes n.c.a. Iobenguane the superior tool for mechanistic studies of sympathetic innervation density and NET function in preclinical models.

Comparative Imaging Studies Benchmarking SPECT Against PET for Neuroblastoma Staging

In clinical research protocols comparing the diagnostic accuracy of SPECT and PET for neuroblastoma, ¹²³I-Iobenguane serves as the reference SPECT standard against which novel PET tracers such as ¹⁸F-mFBG are evaluated . Direct comparative evidence shows that ¹⁸F-mFBG PET-CT detects a higher number of soft tissue lesions in 40% of scan pairs and yields a higher SIOPEN score in 55% of scan pairs compared to ¹²³I-Iobenguane SPECT-CT . This established performance gap informs the design of imaging protocols and the interpretation of comparative diagnostic accuracy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iobenguane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.